molecular formula C16H17NO2 B5719716 N-(2-methoxyphenyl)-2,4-dimethylbenzamide CAS No. 676155-08-1

N-(2-methoxyphenyl)-2,4-dimethylbenzamide

Cat. No.: B5719716
CAS No.: 676155-08-1
M. Wt: 255.31 g/mol
InChI Key: XKBZNCGSOSRISD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent like ethanol.

Major Products Formed:

    Oxidation: Formation of 2-hydroxyphenyl-2,4-dimethylbenzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2,4-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-2,4-dimethylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: this compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties, including its ability to modulate specific biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals, dyes, and polymers. Its unique chemical structure allows for the creation of products with specific properties and functionalities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups in the compound’s structure can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-2,4-dimethylbenzylamine: A reduction product of N-(2-methoxyphenyl)-2,4-dimethylbenzamide.

    2-hydroxyphenyl-2,4-dimethylbenzamide: An oxidation product of this compound.

    N-(2-methoxyphenyl)-2,4-dimethylbenzoic acid: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups in its structure. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-9-13(12(2)10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBZNCGSOSRISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359236
Record name STK281727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676155-08-1
Record name STK281727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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